
5-Nitroquinoline-2-carbaldehyde
Overview
Description
5-Nitroquinoline-2-carbaldehyde (CAS: 59394-31-9) is a heterocyclic aromatic compound with the molecular formula C₁₀H₆N₂O₃ and a molecular weight of 202.166 g/mol . Its structure consists of a quinoline backbone (a bicyclic system with a benzene ring fused to a pyridine ring) substituted with a nitro (-NO₂) group at the 5-position and an aldehyde (-CHO) group at the 2-position (Figure 1). This compound has garnered attention in medicinal chemistry and organic synthesis due to its dual functional groups, which enable diverse reactivity. For instance, the aldehyde group participates in condensation reactions (e.g., forming Schiff bases), while the nitro group enhances electron-withdrawing effects, influencing redox properties and biological activity .
Key applications include:
- Antimicrobial agent development: Studies in the European Journal of Medicinal Chemistry (2012) highlight its role as a precursor for nitro-substituted quinoline derivatives with antibacterial and antifungal activity .
- Coordination chemistry: The aldehyde group facilitates the synthesis of metal complexes, as reported in Organic Letters (2013) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-nitroquinoline-2-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nitration and oxidation steps. For example, starting from 2-chloroquinoline derivatives, a nitro group can be introduced via nitration using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C). Subsequent oxidation of a methyl group to an aldehyde (e.g., using MnO₂ or CrO₃) yields the carbaldehyde moiety. Optimization includes adjusting stoichiometry, temperature, and catalyst choice (e.g., V₂O₅ for regioselective nitration) .
Q. How can the purity of this compound be confirmed post-synthesis?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and TLC (silica gel, UV visualization). Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. Analytical data (e.g., melting point consistency with literature values ≥250°C) and spectral characterization (¹H/¹³C NMR, FT-IR for aldehyde C=O stretch at ~1700 cm⁻¹) are critical .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H NMR : Identifies aromatic protons (δ 8.5–9.5 ppm) and aldehyde proton (δ ~10 ppm).
- ¹³C NMR : Confirms aldehyde carbon (δ ~190 ppm) and nitro group effects on ring carbons.
- MS (ESI or EI) : Molecular ion peak at m/z 202.166 (C₁₀H₆N₂O₃) and fragmentation patterns validate structure .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between nitro and aldehyde groups). Data collection at low temperature (100 K) minimizes thermal motion artifacts. Discrepancies in density maps may indicate disorder, requiring iterative refinement .
Q. What strategies mitigate conflicting data in biological activity assays involving this compound?
- Methodological Answer : Contradictions in IC₅₀ values (e.g., antimicrobial vs. anticancer studies) are addressed by:
- Standardized Protocols : Replicating assays under identical conditions (pH, temperature, cell lines).
- Control Experiments : Including positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to exclude artifacts.
- Statistical Analysis : Applying ANOVA or Tukey’s test to evaluate significance across replicates .
Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The nitro group meta to the aldehyde deactivates the ring, directing nucleophilic attacks to the ortho/para positions. Kinetic studies (UV-Vis monitoring) under varying pH and nucleophile concentrations (e.g., hydrazine, hydroxylamine) quantify reactivity. Computational modeling (DFT, HOMO-LUMO analysis) predicts regioselectivity .
Q. What are the challenges in co-crystallizing this compound with biological targets, and how are they addressed?
- Methodological Answer : Poor solubility in aqueous buffers necessitates co-solvents (e.g., DMSO ≤5%). Co-crystallization trials with proteins (e.g., kinases) use vapor diffusion or microbatch methods. Structural analogs (e.g., 3-chloro-2-nitrobenzoic acid) guide condition optimization. SCXRD validates binding modes and hydrogen-bonding networks .
Q. Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to mutagenic potential. Work in a fume hood to avoid inhalation. Waste disposal follows EPA guidelines for nitroaromatics. Emergency procedures include rinsing exposed skin with water (15 min) and seeking medical evaluation for ingestion .
Q. How should researchers design dose-response studies for this compound in anticancer assays?
- Methodological Answer : Use logarithmic dilution series (e.g., 0.1–100 μM) across triplicate wells in 96-well plates. Measure viability via MTT assay (λ = 570 nm) at 24/48/72 h. Normalize data to untreated controls and calculate IC₅₀ using nonlinear regression (GraphPad Prism). Confirm apoptosis via flow cytometry (Annexin V/PI staining) .
Q. Data Reporting and Reproducibility
Q. What criteria ensure reproducibility in synthetic procedures for this compound?
- Methodological Answer : Document exact reagent grades (e.g., anhydrous solvents), equipment calibration (e.g., temperature probes), and reaction monitoring (TLC Rf values). Publish raw spectral data and crystallographic CIF files in supplementary materials. Independent replication by a second lab validates protocols .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: 5-Chloroquinoline-2-carboxylic Acid
5-Chloroquinoline-2-carboxylic acid (CAS: 511231-70-2, C₁₀H₆ClNO₂, MW: 207.61 g/mol) shares the quinoline backbone but substitutes the nitro group with chlorine (-Cl) and the aldehyde with a carboxylic acid (-COOH) .
Property | 5-Nitroquinoline-2-carbaldehyde | 5-Chloroquinoline-2-carboxylic Acid |
---|---|---|
Functional Groups | -NO₂ (electron-withdrawing), -CHO | -Cl (electron-withdrawing), -COOH |
Reactivity | Aldehyde: Nucleophilic additions; Nitro: Redox reactions | Carboxylic acid: Esterification/amidation; Chlorine: Nucleophilic substitution |
Applications | Antimicrobial agents, coordination chemistry | Pharmaceutical intermediates (e.g., antimalarials) |
Synthetic Routes | Multi-step nitration/formylation of quinoline | Chlorination followed by oxidation of 2-methylquinoline |
The carboxylic acid in 5-Chloroquinoline-2-carboxylic acid offers higher acidity (pKa ~2–3) compared to the aldehyde group, enabling salt formation and ester/amide derivatization. Conversely, the nitro group in this compound enhances oxidative stability and facilitates reduction to amino derivatives for drug design .
Heterocyclic Analogues: 5-Nitrofuran-2-carboxylic Acid and 5-Nitrothiophene-2-carboxylic Acid
Compounds like 5-nitrofuran-2-carboxylic acid and 5-nitrothiophene-2-carboxylic acid () share the nitro-aromatic motif but differ in their heterocyclic cores (furan or thiophene vs. quinoline) .
Property | This compound | 5-Nitrofuran-2-carboxylic Acid |
---|---|---|
Aromatic System | Quinoline (N-containing bicyclic) | Furan (O-containing monocyclic) |
Electron Effects | Strong electron withdrawal (Nitro + pyridine N) | Moderate electron withdrawal (Nitro + furan O) |
Bioactivity | Broad-spectrum antimicrobial | Antiparasitic (e.g., nitrofurantoin analogs) |
The quinoline system provides extended conjugation and planar rigidity, enhancing binding to biological targets (e.g., DNA gyrase). In contrast, furan/thiophene derivatives exhibit faster metabolic clearance due to smaller ring sizes and lower molecular weights .
Nitro-Substituted Aldehydes: 2-Nitrobenzaldehyde vs. This compound
2-Nitrobenzaldehyde (CAS: 552-89-6) is a simpler aromatic nitro-aldehyde.
Property | This compound | 2-Nitrobenzaldehyde |
---|---|---|
Structure | Bicyclic (quinoline) | Monocyclic (benzene) |
Solubility | Low in water (quinoline hydrophobicity) | Moderate in polar solvents |
Reactivity | Forms stable Schiff bases with amines | More prone to nitro reduction |
The quinoline ring in this compound increases lipophilicity, improving cell membrane penetration in biological systems compared to 2-nitrobenzaldehyde .
Key Research Findings
- Antimicrobial Activity: this compound derivatives exhibit lower MIC (Minimum Inhibitory Concentration) values against E. coli (MIC = 8 µg/mL) compared to 5-nitrofuran analogs (MIC = 16 µg/mL), attributed to quinoline’s DNA intercalation ability .
- Synthetic Utility : The aldehyde group enables one-step synthesis of hydrazone derivatives for anticancer screening, outperforming carboxylic acid analogs in reaction yield (85% vs. 60%) .
Properties
CAS No. |
59394-31-9 |
---|---|
Molecular Formula |
C10H6N2O3 |
Molecular Weight |
202.17 g/mol |
IUPAC Name |
5-nitroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H6N2O3/c13-6-7-4-5-8-9(11-7)2-1-3-10(8)12(14)15/h1-6H |
InChI Key |
QRNHAJDHLIRMED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C=O)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.